PEG4 Linker Length Optimization: Comparative Degradation Efficiency in VHL-Based PROTACs
In a systematic structure-activity relationship study of VHL-recruiting PROTACs targeting ERK5, the PEG4-containing degrader (compound 16) achieved a maximal degradation efficiency (Dmax) of approximately 82%, representing the optimal linker length among the tested series [1]. In contrast, the PEG2 analog (compound 14) exhibited substantially reduced degradation activity with Dmax near 20%, while the PEG6 analog (compound 21) also underperformed relative to PEG4, demonstrating that linker length is a critical determinant of ternary complex formation and cannot be arbitrarily substituted [1][2].
| Evidence Dimension | Maximal protein degradation efficiency (Dmax) in ERK5-targeting PROTACs |
|---|---|
| Target Compound Data | Dmax ≈ 82% (PEG4 linker, compound 16) |
| Comparator Or Baseline | PEG2 linker (compound 14): Dmax ≈ 20%; PEG6 linker (compound 21): Dmax < PEG4 |
| Quantified Difference | PEG4 achieves approximately 4.1-fold higher Dmax than PEG2; PEG6 also inferior to PEG4 |
| Conditions | HeLa cells; 24-hour treatment; ERK5 degradation assessed by Western blot; VHL-based PROTAC series with identical warhead and E3 ligand |
Why This Matters
This empirical linker optimization dataset demonstrates that PEG4 is not an arbitrary selection but a structurally validated spacer length for achieving productive ternary complex geometry, and procurement of PEG2 or PEG6 conjugates without analogous validation risks generating false negatives in degradation screening campaigns.
- [1] You I, et al. Structural Insights into the PROTAC-Induced Degradation of ERK5 by VHL-Recruiting Degraders. J Med Chem. 2021;64(20):15170-15188. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource, 2025. View Source
